An In-Depth Technical Guide to the Chemical Properties of DL-Phenylmercapturic Acid
An In-Depth Technical Guide to the Chemical Properties of DL-Phenylmercapturic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Phenylmercapturic acid (DL-PMA), also known as N-acetyl-S-phenyl-DL-cysteine, is a crucial biomarker for monitoring exposure to benzene (B151609), a ubiquitous environmental and industrial pollutant. As a metabolite of benzene, its detection and quantification in biological samples, primarily urine, provide a reliable measure of benzene uptake. This technical guide offers a comprehensive overview of the chemical properties of DL-Phenylmercapturic acid, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This information is intended to support researchers, scientists, and drug development professionals in their work with this significant compound.
Chemical and Physical Properties
DL-Phenylmercapturic acid is a derivative of the amino acid cysteine. Its core structure consists of an N-acetylated cysteine molecule where the thiol group is conjugated to a phenyl group.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₃NO₃S | [1][2][3] |
| Molecular Weight | 239.29 g/mol | [1][2][3] |
| CAS Number | 20640-68-0 | [1][2][3] |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | 155 °C | [2][5] |
| Boiling Point (Predicted) | 494.5 ± 40.0 °C | [5] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [5] |
| pKa (Predicted for L-isomer) | 3.25 ± 0.10 | [6] |
| Solubility | Soluble in Methanol, DMSO. Sparingly soluble in Ethanol (B145695). | [2][6][7] |
Spectral Data
Infrared (IR) Spectroscopy: The IR spectrum of N-acetyl-L-cysteine, a closely related compound, shows characteristic peaks that can be expected in DL-PMA with the addition of aromatic signals. Key expected vibrational modes include:
-
O-H stretch (Carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (Amide): Around 3300 cm⁻¹
-
C=O stretch (Carboxylic acid and Amide): Strong absorptions in the range of 1600-1750 cm⁻¹
-
C-H stretch (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹
-
S-H stretch: Typically weak, around 2550 cm⁻¹ (this would be absent in DL-PMA due to substitution)
-
C-S stretch: Generally weak, in the fingerprint region.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive, assigned NMR spectrum for DL-Phenylmercapturic acid is not publicly available. However, based on its structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted:
-
¹H NMR:
-
Signals from the phenyl group protons in the aromatic region (~7.2-7.5 ppm).
-
A multiplet for the alpha-proton of the cysteine backbone.
-
A doublet of doublets for the beta-protons of the cysteine backbone.
-
A singlet for the acetyl methyl protons (~2.0 ppm).
-
A broad singlet for the carboxylic acid proton.
-
A doublet for the amide proton.
-
-
¹³C NMR:
-
Signals for the carbons of the phenyl ring.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
A signal for the carbonyl carbon of the acetyl group.
-
A signal for the alpha-carbon of the cysteine backbone.
-
A signal for the beta-carbon of the cysteine backbone.
-
A signal for the methyl carbon of the acetyl group.
-
Mass Spectrometry: In negative ion mode electrospray ionization mass spectrometry (ESI-MS), DL-Phenylmercapturic acid is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 238.[8]
Experimental Protocols
Synthesis of DL-Phenylmercapturic Acid
A general method for the synthesis of S-arylmercapturates involves the reaction of N-acetyl-DL-cysteine with an aryl halide. While a specific protocol for DL-Phenylmercapturic acid is not detailed in the provided search results, a plausible synthesis route would involve the reaction of N-acetyl-DL-cysteine with bromobenzene (B47551) in the presence of a base.
General Procedure (Hypothetical):
-
Dissolve N-acetyl-DL-cysteine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a base, for example, sodium hydroxide, to deprotonate the thiol group, forming the thiolate.
-
Add bromobenzene to the reaction mixture.
-
Heat the mixture under reflux for several hours to facilitate the nucleophilic aromatic substitution reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration.
Purification of DL-Phenylmercapturic Acid
Recrystallization is a common method for the purification of solid organic compounds like DL-Phenylmercapturic acid. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not at room temperature.
General Recrystallization Protocol:
-
Dissolve the crude DL-Phenylmercapturic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.
-
Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
Analysis of DL-Phenylmercapturic Acid by LC-MS/MS
The quantification of DL-Phenylmercapturic acid in biological matrices, particularly urine, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity of this technique.
Sample Preparation (from Urine):
-
To a urine sample, add an internal standard (e.g., deuterated DL-Phenylmercapturic acid, DL-PMA-d5).
-
Acidify the sample with an acid such as acetic acid or sulfuric acid.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), or a solid-phase extraction (SPE) using a C18 cartridge.[9]
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[8]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed.[8]
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. The transition from the precursor ion (m/z 238 for DL-PMA) to a specific product ion is monitored.[8]
Signaling and Metabolic Pathways
DL-Phenylmercapturic acid is a terminal metabolite in the detoxification pathway of benzene. This pathway, known as the mercapturic acid pathway, involves the enzymatic conjugation of the reactive benzene metabolite, benzene oxide, with glutathione (B108866) (GSH).
Caption: Metabolic pathway of benzene to DL-Phenylmercapturic Acid.
The initial step is the oxidation of benzene to the reactive epoxide, benzene oxide, catalyzed by cytochrome P450 enzymes (primarily CYP2E1) in the liver.[10] Glutathione S-transferases (GSTs) then catalyze the conjugation of benzene oxide with glutathione.[10] Subsequent enzymatic steps involving γ-glutamyltransferase, dipeptidases, and N-acetyltransferase lead to the formation of DL-Phenylmercapturic acid, which is then excreted in the urine.
Conclusion
DL-Phenylmercapturic acid is a compound of significant interest in toxicology and occupational health due to its role as a biomarker for benzene exposure. A thorough understanding of its chemical properties, including its synthesis, purification, and analytical methods, is essential for researchers in these fields. This technical guide provides a consolidated resource of the available information on DL-Phenylmercapturic acid to aid in further research and application.
References
- 1. N-Acetyl-DL-cysteine | C5H9NO3S | CID 581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. clearsynth.com [clearsynth.com]
- 5. N-Acetyl-S-phenyl-d5-DL-cysteine | LGC Standards [lgcstandards.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. chemconnections.org [chemconnections.org]
- 10. medchemexpress.com [medchemexpress.com]
